

Spectroscopic Data for 2-Bromo-6-chlorobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-6-chlorobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **2-bromo-6-chlorobenzaldehyde** (CAS No. 64622-16-8), a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.^{[1][2]} Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and analysis of structurally related molecules. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to assist researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **2-bromo-6-chlorobenzaldehyde**. These predictions are derived from the analysis of similar substituted benzaldehydes and are intended to serve as a reference for researchers.

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Aldehydic-H	9.8 - 10.2	Singlet (s)	-
Aromatic-H (Position 4)	7.4 - 7.6	Triplet (t)	7.5 - 8.5
Aromatic-H (Position 3)	7.6 - 7.8	Doublet (d)	7.5 - 8.5
Aromatic-H (Position 5)	7.7 - 7.9	Doublet (d)	7.5 - 8.5

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Aldehyde)	188 - 192
C-Br	120 - 125
C-Cl	133 - 138
C-CHO	135 - 140
Aromatic C-H	128 - 135

Table 3: Predicted IR Spectroscopic Data

Vibrational Mode	Predicted Absorption Range (cm^{-1})	Intensity
C-H Stretch (Aromatic)	3100 - 3000	Medium
C-H Stretch (Aldehyde)	2900 - 2800 and 2800 - 2700	Weak (often two bands)
C=O Stretch (Aldehyde)	1710 - 1685	Strong
C=C Stretch (Aromatic)	1600 - 1450	Medium to Strong
C-Cl Stretch	800 - 600	Strong
C-Br Stretch	600 - 500	Strong

Table 4: Predicted Mass Spectrometry Data

m/z	Proposed Fragment	Notes
218/220/222	$[M]^+$	Molecular ion peak with characteristic isotopic pattern for Br and Cl.
217/219/221	$[M-H]^+$	Loss of the aldehydic proton.
189/191/193	$[M-CHO]^+$	Loss of the formyl group.
110	$[C_6H_3Cl]^+$	Loss of Br and CHO.
75	$[C_6H_3]^+$	Loss of Br, Cl, and CHO.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **2-bromo-6-chlorobenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (1H) and carbon (^{13}C) chemical environments in the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Accurately weigh 5-10 mg of **2-bromo-6-chlorobenzaldehyde**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, $CDCl_3$, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

- Insert the sample into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

^{13}C NMR Acquisition:

- Following ^1H NMR, switch the spectrometer to the ^{13}C channel.
- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.
- A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as the natural abundance of ^{13}C is low.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of solid **2-bromo-6-chlorobenzaldehyde** directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record a background spectrum of the empty ATR crystal.

- Record the sample spectrum, typically in the range of 4000-400 cm^{-1} .
- The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

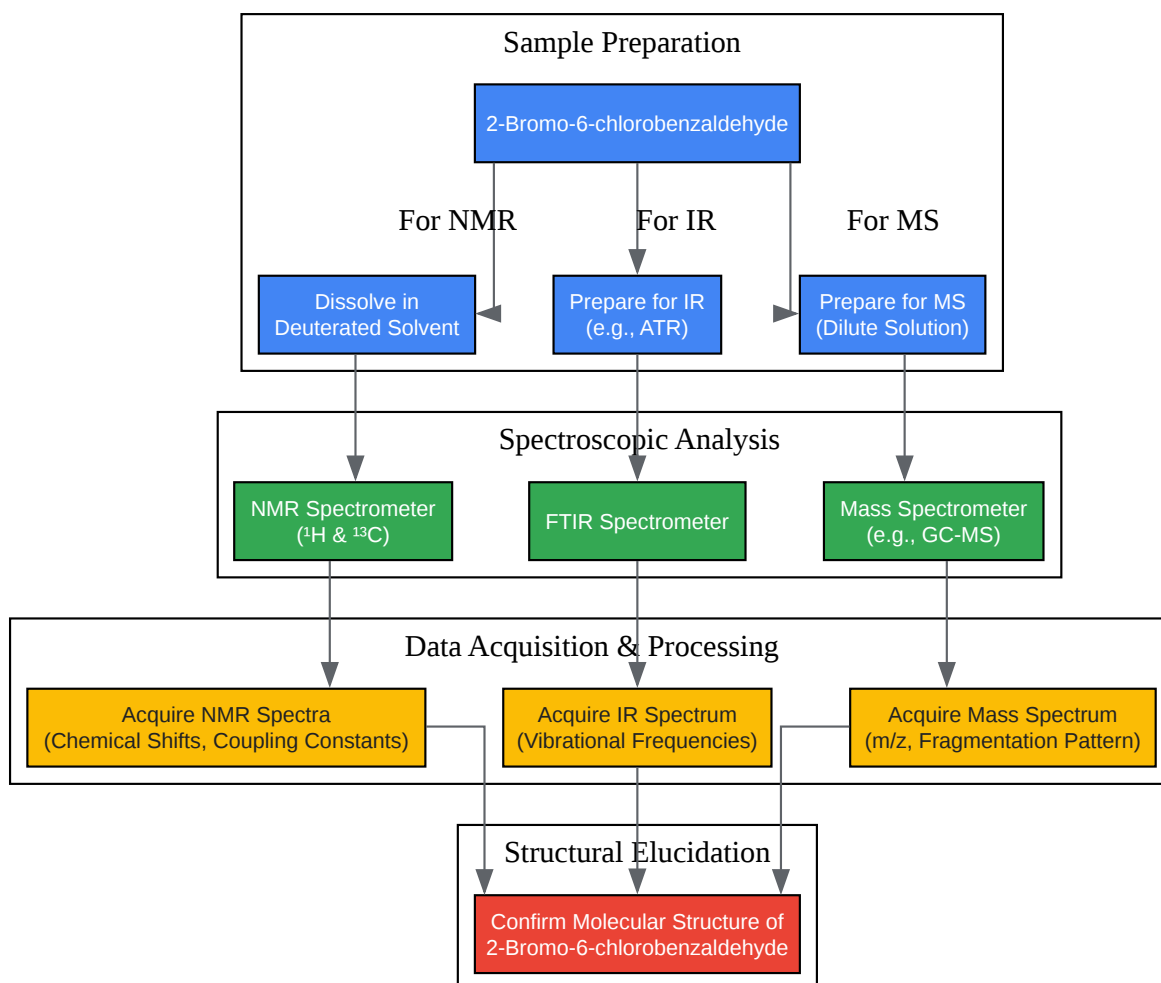
- Prepare a dilute solution of **2-bromo-6-chlorobenzaldehyde** in a volatile organic solvent (e.g., dichloromethane or methanol).

Data Acquisition (Electron Ionization - EI):

- Inject the sample solution into the GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.
- In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any halogen-containing fragments.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-bromo-6-chlorobenzaldehyde**.



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